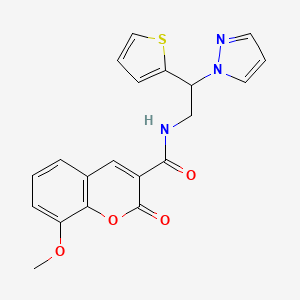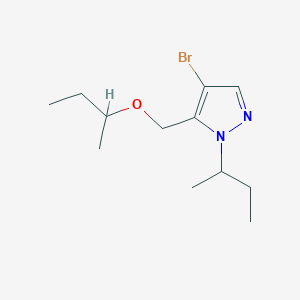
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP is a derivative of piperidine and has a unique structure that allows it to interact with various biological systems. In
Wirkmechanismus
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one binds to the NMDA receptor and acts as a competitive antagonist, blocking the binding of glutamate to the receptor. This results in a decrease in calcium influx and a reduction in the excitatory neurotransmission. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects on the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to improve memory and cognitive function in animal models. This compound has also been shown to have protective effects on the cardiovascular system, reducing oxidative stress and inflammation. Additionally, this compound has been shown to have immunomodulatory effects, regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a highly specific and potent NMDA receptor antagonist, making it a useful tool for studying the role of the NMDA receptor in various biological systems. Additionally, this compound has antioxidant and anti-inflammatory properties, which may be useful in studying the effects of oxidative stress and inflammation on disease. However, the complex synthesis of this compound may limit its availability and use in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound's ability to improve memory and cognitive function may have therapeutic potential for these diseases. Another area of interest is the role of this compound in cardiovascular disease, specifically in the prevention and treatment of atherosclerosis. Finally, the immunomodulatory effects of this compound may have potential for the treatment of autoimmune diseases. Further research is needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its unique structure allows it to interact with various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been shown to have a wide range of biochemical and physiological effects, including improving memory and cognitive function, reducing oxidative stress and inflammation, and regulating the activity of immune cells. Further research is needed to explore the potential therapeutic applications of this compound in neurodegenerative diseases, cardiovascular disease, and autoimmune diseases.
Synthesemethoden
The synthesis of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one involves several steps, including the reaction between piperidine and cyclobutanone, followed by the addition of acetic anhydride and propargyl bromide. The final product is obtained through purification and isolation techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been used in scientific research to study various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been used to study the effects of oxidative stress on the cardiovascular system and the role of inflammation in disease.
Eigenschaften
IUPAC Name |
1-(3-cyclobutyloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-4-7-11(9-13)15-10-5-3-6-10/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEQBDNBXNXGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

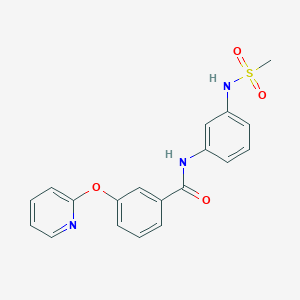
![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
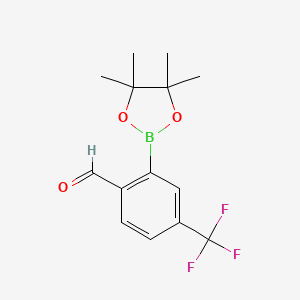
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)
![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)
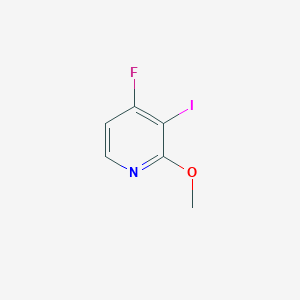
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)
